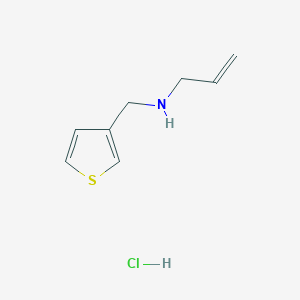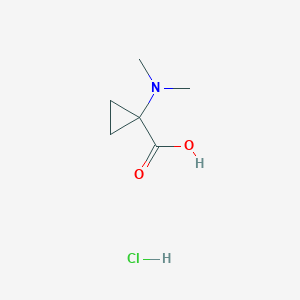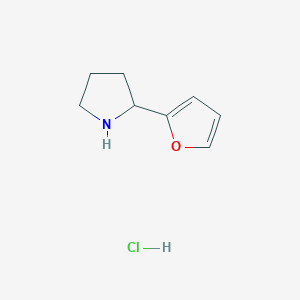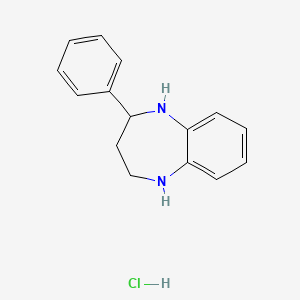
N-Alloc-1,5-pentanediamine hydrochloride
Übersicht
Beschreibung
N-Alloc-1,5-pentanediamine hydrochloride is a chemical compound with the CAS Number: 1049721-59-6 . Its IUPAC name is allyl 5-aminopentylcarbamate hydrochloride . It has a molecular weight of 222.71 .
Molecular Structure Analysis
The InChI code for N-Alloc-1,5-pentanediamine hydrochloride is 1S/C9H18N2O2.ClH/c1-2-8-13-9(12)11-7-5-3-4-6-10;/h2H,1,3-8,10H2,(H,11,12);1H .Wissenschaftliche Forschungsanwendungen
Cross-Linking Reagent in Polymer Chemistry
N-Alloc-1,5-pentanediamine hydrochloride serves as a cross-linking reagent in polymer chemistry. When incorporated into polymer networks, it forms covalent bonds between polymer chains, enhancing mechanical strength, thermal stability, and chemical resistance. Researchers use it to modify polymers for applications such as coatings, adhesives, and biomaterials .
Synthesis of Polyurethane Materials
Polyurethanes are versatile materials used in foams, coatings, and elastomers. N-Alloc-1,5-pentanediamine hydrochloride contributes to the synthesis of polyurethane by reacting with isocyanates. The resulting urethane linkages impart flexibility, resilience, and durability to the material. Applications include flexible foams (e.g., mattresses), rigid foams (insulation), and elastomers (seals and gaskets) .
Drug Delivery Systems
Researchers explore N-Alloc-1,5-pentanediamine hydrochloride for drug delivery applications. By conjugating it to drug molecules, they create prodrugs that release the active compound gradually. The hydrochloride salt ensures solubility and stability. These systems improve drug bioavailability, reduce side effects, and enhance therapeutic efficacy .
Coordination Chemistry and Metal Complexes
The amine functionality of N-Alloc-1,5-pentanediamine hydrochloride allows it to form coordination complexes with transition metals. These complexes find use in catalysis, sensing, and materials science. For instance, they can act as catalysts for organic transformations or as luminescent probes for metal ions .
Organic Synthesis
Organic chemists employ N-Alloc-1,5-pentanediamine hydrochloride as a building block in the synthesis of complex molecules. Its amino groups participate in reductive amination, amidation, and other reactions. The allyl group provides synthetic versatility, allowing for diverse modifications .
Separation and Purification
In industrial processes, N-Alloc-1,5-pentanediamine hydrochloride plays a role in separating and purifying 1,5-pentanediamine (PDA). Researchers recover PDAH from PDA fermentation broth using cation exchange resins. This purification step ensures high-quality PDA for subsequent applications .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
prop-2-enyl N-(5-aminopentyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-2-8-13-9(12)11-7-5-3-4-6-10;/h2H,1,3-8,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDHRWKGTMXRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Alloc-1,5-pentanediamine hydrochloride | |
CAS RN |
1049721-59-6 | |
| Record name | 1049721-59-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077871.png)
![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)
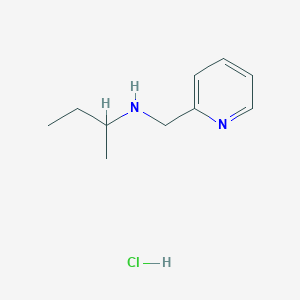
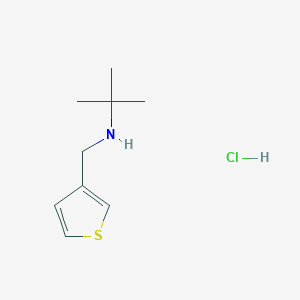
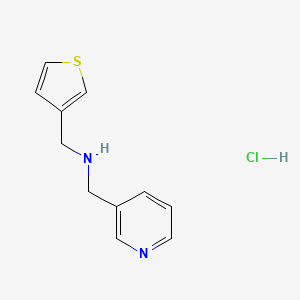
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077907.png)

